molecular formula C12H12O3 B088956 1-(3,4-Methylenedioxyphenyl)-1-penten-3-one CAS No. 10354-27-5

1-(3,4-Methylenedioxyphenyl)-1-penten-3-one

Cat. No.: B088956
CAS No.: 10354-27-5
M. Wt: 204.22 g/mol
InChI Key: HIHLSOAEMNBULL-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Methylenedioxyphenyl)-1-penten-3-one is an organic compound characterized by the presence of a methylenedioxyphenyl group attached to a pentenone chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Methylenedioxyphenyl)-1-penten-3-one can be synthesized through several methods. One common approach involves the condensation of 3,4-methylenedioxybenzaldehyde with pentenone under acidic conditions. This reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out in a solvent like toluene at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This technique allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Methylenedioxyphenyl)-1-penten-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the pentenone moiety to a saturated ketone or alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted methylenedioxyphenyl derivatives.

Scientific Research Applications

1-(3,4-Methylenedioxyphenyl)-1-penten-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Methylenedioxyphenyl)-1-penten-3-one involves its interaction with various molecular targets. The methylenedioxy group can participate in electron-donating interactions, influencing the compound’s reactivity. Additionally, the pentenone moiety can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

    3,4-Methylenedioxyphenylpropan-2-one: This compound is structurally similar but has a propanone chain instead of a pentenone chain.

    3,4-Methylenedioxyamphetamine: Known for its psychoactive properties, this compound has a similar methylenedioxyphenyl group.

    Methylone: Another methylenedioxyphenyl derivative with stimulant and empathogenic effects.

Uniqueness: 1-(3,4-Methylenedioxyphenyl)-1-penten-3-one is unique due to its pentenone chain, which imparts distinct chemical properties and reactivity compared to its analogs

Properties

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)pent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-10(13)5-3-9-4-6-11-12(7-9)15-8-14-11/h3-7H,2,8H2,1H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHLSOAEMNBULL-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C=CC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)/C=C/C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10354-27-5
Record name 1-Penten-3-one, 1-(1,3-benzodioxol-5-yl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010354275
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.